molecular formula C16H18ClNO B3011832 2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2319721-01-0

2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No. B3011832
CAS RN: 2319721-01-0
M. Wt: 275.78
InChI Key: UVOXHNUGVPUHFU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one, akin to compounds discussed in related research, has been a subject of synthetic and structural characterization in the field of organic chemistry. Notably, studies involving the synthesis and crystal structure characterization of structurally related bicyclic compounds highlight the intricacies of their molecular configurations and intermolecular interactions. For instance, the synthesis and crystal structure characterization of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one revealed detailed molecular configurations through NMR and HRMS spectroscopy, with X-ray crystallography further investigating absolute molecular configurations and intermolecular hydrogen bonding patterns (Wu et al., 2015).

Chemical Reactions and Interactions

Research on compounds structurally similar to 2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one extends into understanding their chemical reactivity, particularly through Diels–Alder reactions and the exploration of cycloaddition reactions. For example, Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans have been investigated, demonstrating the cycloaddition reactions leading to complex molecular structures and providing insights into the reactivity of azabicyclic compounds (Alves et al., 2001).

Conformational Studies

The study of the conformational behavior of molecules closely related to 2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one contributes significantly to understanding their structural dynamics and potential pharmacological properties. Research has shown the synthesis and structural, conformational, and pharmacological study of esters derived from azabicyclic alcohols, highlighting the importance of conformational analysis in the development of compounds with potential biological activity (Izquierdo et al., 1991).

Crystal Engineering and Supramolecular Assemblies

Further extending the applications of compounds similar to the query compound, research in crystal engineering and the formation of supramolecular assemblies provides insights into the potential of these molecules in materials science. The rational study of crystal engineering involving azabicyclo compounds and their interactions with other molecular entities has been explored to understand the principles guiding the assembly of complex molecular architectures (Arora & Pedireddi, 2003).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-11-8-13-6-7-14(9-11)18(13)16(19)10-12-4-2-3-5-15(12)17/h2-5,13-14H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOXHNUGVPUHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

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